molecular formula C19H13N B188086 9-Phenylacridine CAS No. 602-56-2

9-Phenylacridine

Cat. No.: B188086
CAS No.: 602-56-2
M. Wt: 255.3 g/mol
InChI Key: MTRFEWTWIPAXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Phenylacridine is an organic compound with the chemical formula C19H13N. It is a derivative of acridine, characterized by the presence of a phenyl group at the ninth position of the acridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique structural and chemical properties .

Mechanism of Action

Target of Action

The primary target of 9-Phenylacridine is DNA . Acridine derivatives, including this compound, are known for their ability to intercalate into double-stranded DNA . This interaction with DNA is a key aspect of their biological activity.

Mode of Action

This compound interacts with its target, DNA, through a process known as intercalation . This involves the planar acridine molecule inserting itself between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix . This eventually causes the helical structure of the DNA to unwind .

Biochemical Pathways

The intercalation of this compound into DNA can affect various biochemical pathways. The unwinding of the DNA helix can disrupt normal DNA processes, such as replication and transcription . This disruption can lead to cell death, which is why acridine derivatives are often used in the development of anticancer medications .

Pharmacokinetics

The pharmacokinetics of this compound, like other acridine derivatives, involves the balancing of absorption, distribution, metabolism, and excretion (ADME) for proper action . It’s important to note that many acridines bind to plasma proteins, so the free drug levels can strongly differ from the total ones . For treatment of CNS tumors or neurodegenerative diseases, the ability of acridines to penetrate the blood-brain barrier is important .

Result of Action

The result of this compound’s action is largely dependent on its interaction with DNA. By intercalating into the DNA structure and disrupting normal DNA processes, this compound can induce cell death . This makes it a potential candidate for use in cancer treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of electron-withdrawing groups can decrease the stability of the compound

Safety and Hazards

9-Phenylacridine is harmful if swallowed . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled or swallowed, medical attention should be sought immediately .

Future Directions

The development of new methods for the synthesis of acridines, including 9-Phenylacridine, remains a focus of intense research . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity is also a key area of future research .

Biochemical Analysis

Biochemical Properties

This involves the insertion of the planar 9-Phenylacridine molecule between the base pairs of the DNA double helix, which can influence the function of enzymes and proteins that interact with DNA .

Cellular Effects

In cellular contexts, this compound has been found to exhibit photosensitizing properties, particularly in A375 melanoma cells . When these cells are exposed to ultraviolet A (UVA) radiation, this compound can enhance the production of reactive oxygen species (ROS), leading to DNA damage and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with DNA. Its planar structure allows it to intercalate into the DNA double helix, which can disrupt the normal functioning of the DNA and associated enzymes . This can lead to changes in gene expression and potentially contribute to its anticancer activity .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. For instance, it has been shown that the viscosity of the solution can influence the deactivation pathway of the initially populated S1 (ππ*) state of this compound . In low-viscosity solutions, the single bond at the C9 position can twist after photo-excitation, leading to efficient intersystem crossing. This process is suppressed in high-viscosity solutions, resulting in a higher internal conversion (IC) yield .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been found to exhibit anticancer activity in both cell lines and in vivo animal models

Transport and Distribution

Given its planar structure and ability to intercalate into DNA, it is likely that it can diffuse across cell membranes and distribute throughout the cell .

Subcellular Localization

Given its ability to intercalate into DNA, it is likely that it localizes to the nucleus where the majority of the cell’s DNA is located .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenylacridine can be achieved through several methods. One common approach involves the ortho-lithiation–cyclization sequence. This method starts with the ortho-lithiation of pivaloylaniline, followed by cyclization under acidic conditions. The reaction typically involves the use of concentrated hydrochloric acid in glacial acetic acid at elevated temperatures (around 90°C), yielding this compound in high yields (91-92%) .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, ensuring the compound’s purity and consistency. The use of automated reactors and precise control of reaction conditions are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 9-Phenylacridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acridone derivatives.

    Reduction: Reduction reactions can convert it to acridane derivatives.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to the presence of the phenyl group, which enhances its chemical stability and reactivity. This modification allows for a broader range of applications, particularly in photochemistry and medicinal chemistry .

Properties

IUPAC Name

9-phenylacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRFEWTWIPAXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870669
Record name Acridine, 9-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602-56-2
Record name 9-Phenylacridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acridine, 9-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 602-56-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62730
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acridine, 9-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acridine, 9-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-phenylacridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.110
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Phenylacridine
Reactant of Route 2
Reactant of Route 2
9-Phenylacridine
Reactant of Route 3
Reactant of Route 3
9-Phenylacridine
Reactant of Route 4
Reactant of Route 4
9-Phenylacridine
Reactant of Route 5
Reactant of Route 5
9-Phenylacridine
Reactant of Route 6
Reactant of Route 6
9-Phenylacridine
Customer
Q & A

A: 9-Phenylacridine interacts with DNA primarily through non-electrostatic interactions, including hydrogen bonding and van der Waals forces. [] This binding can lead to enhanced DNA damage upon exposure to UVA radiation, ultimately inducing cell death through apoptosis. [] Additionally, this compound can be reduced to its semiquinone radical form upon UV irradiation in the presence of methanol. [, ] This process may involve nucleophilic addition of methanol to the acridinium cation, followed by photoinduced heterolysis and hydride transfer. []

A: * Molecular Formula: C19H13N []* Molecular Weight: 255.31 g/mol * Spectroscopic Data: * NMR: The 1H NMR spectrum shows characteristic signals for aromatic protons. [, ] * Raman: Surface-enhanced Raman spectroscopy reveals shifts in frequency and intensity of this compound bands upon adsorption onto silver sol, suggesting interaction via the nitrogen lone pair electrons. []

A: While this compound itself might not be a widely recognized catalyst, its derivatives, particularly acridinium salts, have been investigated for photocatalytic applications, particularly in hydrogen production. [, ]

A: Yes, computational methods like second moment analysis have been employed to understand the electron spin resonance spectra of this compound radicals generated upon UV irradiation. [, ] Additionally, quantum chemical calculations have been used to study the excited state dynamics of this compound, elucidating the impact of viscosity on its deactivation pathways. []

A: Introducing halogen substituents, particularly chlorine and bromine, into the this compound structure has been shown to enhance its corrosion inhibition properties on mild steel in acidic environments. [] Furthermore, the addition of a 2-phenylalkyl group at the 10-position, forming 9-phenyl-10-(2-phenylalkyl)acridinium bromide, led to improved antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the parent this compound. [, ]

A: While specific stability studies haven't been extensively detailed in the provided literature, the formation of this compound hydrochloride suggests the compound can be protonated, potentially impacting its stability and formulation strategies. []

A: Limited information is available on the PK/PD of this compound. One study demonstrated the direct detection of this compound in mice kidney tissues after intravenous administration, showcasing its ability to distribute to tissues. []

A: this compound has shown promising in vitro anticancer activity against B16 melanoma cells when combined with UVA exposure. [] Additionally, its derivative, 9-phenyl-10-(2-phenylalkyl)acridinium bromide, demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro. [, ] In vivo efficacy data are limited but promising for drug delivery applications. []

A: While specific drug delivery strategies are not outlined in the provided research, the successful detection of this compound in mouse kidney tissues after intravenous injection suggests potential for targeted delivery approaches. []

A: Various analytical techniques have been employed to study this compound, including:* Surface-Enhanced Raman Spectroscopy (SERS): Used to investigate the adsorption behavior of this compound on silver sol. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized to elucidate the structure and characterize synthesized derivatives. [, ] * Electron Spin Resonance (ESR) Spectroscopy: Employed to study the geometry and electron exchange reactions of this compound radicals. [, ]* Laser Desorption/Single Photon Ionization Mass Spectrometry (LD/SPI-MS): Utilized for the direct detection and quantification of this compound in biological tissues. []

ANone: The provided research does not delve into the environmental impact and degradation pathways of this compound. Given its structural similarity to other acridine derivatives, further investigation into its ecotoxicological profile and potential persistence in the environment is warranted.

A: While specific historical milestones are not explicitly outlined, the provided research highlights the evolution of understanding regarding this compound's photochemical behavior [, , , , ] and its interactions with other molecules. [, , , , ]

ANone: The research on this compound spans several disciplines, including:

  • Organic Chemistry: Synthesis of novel derivatives and exploration of reaction mechanisms. [, , , , , , , , , , , , ]
  • Photochemistry: Understanding photoinduced reactions and excited state dynamics. [, , , , ]
  • Spectroscopy: Utilizing various spectroscopic techniques for structural characterization and analysis. [, , , , , , ]
  • Materials Science: Investigating potential applications in corrosion inhibition. []
  • Biochemistry & Pharmacology: Exploring interactions with DNA and potential anticancer and antibacterial activities. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.